molecular formula C22H35N5O B6054765 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine

4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine

Cat. No.: B6054765
M. Wt: 385.5 g/mol
InChI Key: TXPBHPJFFKXKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine is a chemical compound known for its potential applications in scientific research. It is a pyrimidine-based compound that has been synthesized using various methods, and its mechanism of action is of great interest to researchers.

Mechanism of Action

The mechanism of action of 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine involves its binding to the dopamine D2 receptor. The compound acts as an antagonist, blocking the binding of dopamine to the receptor and thereby reducing the activity of the dopamine pathway. This results in a decrease in the symptoms associated with neurological disorders such as schizophrenia and Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been found to have a high affinity for the dopamine D2 receptor, and its binding to the receptor results in a decrease in the activity of the dopamine pathway. This leads to a reduction in the symptoms associated with neurological disorders such as schizophrenia and Parkinson's disease. The compound has also been shown to have anxiolytic and antidepressant effects, which may be due to its modulation of the serotonin pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine in lab experiments is its high affinity for the dopamine D2 receptor. This makes it a useful tool for studying the dopamine pathway and its role in neurological disorders. However, the compound has limitations in terms of its selectivity for the dopamine D2 receptor. It also has a relatively short half-life, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine. One direction is the development of more selective compounds that target specific dopamine receptors. Another direction is the investigation of the compound's effects on other neurotransmitter pathways, such as the serotonin and glutamate pathways. Additionally, the compound's potential applications in the treatment of anxiety and depression warrant further investigation. Finally, the use of this compound in animal models of neurological disorders may provide valuable insights into its therapeutic potential.

Synthesis Methods

The synthesis of 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has been achieved using various methods. One of the most commonly used methods involves the reaction of 4,6-dichloropyrimidine with 1-piperidinylpiperazine in the presence of potassium carbonate and a catalytic amount of copper iodide. Another method involves the reaction of 4,6-dichloropyrimidine with 1-piperidinylpiperazine in the presence of sodium hydride and a catalytic amount of copper iodide. Both methods have been successful in producing the compound with high yield and purity.

Scientific Research Applications

4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has potential applications in scientific research, particularly in the field of pharmacology. It has been found to have a high affinity for the dopamine D2 receptor, which is implicated in various neurological disorders such as schizophrenia and Parkinson's disease. The compound has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.

Properties

IUPAC Name

3-cyclohexyl-1-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N5O/c28-22(10-9-19-7-3-1-4-8-19)27-15-13-26(14-16-27)21-17-20(23-18-24-21)25-11-5-2-6-12-25/h17-19H,1-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPBHPJFFKXKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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